molecular formula C16H22N4O3S B12155525 N,N-dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide

N,N-dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide

Cat. No.: B12155525
M. Wt: 350.4 g/mol
InChI Key: OLQCLVCODXOLSX-UHFFFAOYSA-N
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Description

DMPI , is a complex organic compound with a fascinating structure. Let’s break it down:

    N,N-dimethyl: This part indicates two methyl groups attached to the nitrogen atoms.

    4-[(1-methyl-1H-indol-4-yl)carbonyl]: Here, we have an indole ring (a common heterocyclic system) with a carbonyl group attached at the 1-position.

    piperazine-1-sulfonamide: The piperazine ring contains a sulfonamide group at the 1-position.

Preparation Methods

Synthetic Routes::

  • Fischer Indole Synthesis: : One approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This yields the tricyclic indole structure, which can be further modified to obtain DMPI .

  • Other Routes: : Additional synthetic methods may involve condensation reactions, cyclizations, or modifications of existing indole derivatives.

Industrial Production:: While industrial-scale production methods for DMPI are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

DMPI can undergo various reactions:

    Oxidation: Oxidative transformations can modify the carbonyl group or other functional groups.

    Reduction: Reduction reactions may alter the indole ring or the sulfonamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at different positions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

Scientific Research Applications

DMPI’s versatility makes it valuable in several fields:

Mechanism of Action

The exact mechanism by which DMPI exerts its effects depends on its specific derivatives. It may interact with molecular targets, affecting cellular pathways related to disease or biological processes.

Comparison with Similar Compounds

DMPI’s uniqueness lies in its hybrid structure, combining features from indoles, piperazines, and sulfonamides. Similar compounds include other indole derivatives, but DMPI’s distinct arrangement sets it apart.

Properties

Molecular Formula

C16H22N4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

N,N-dimethyl-4-(1-methylindole-4-carbonyl)piperazine-1-sulfonamide

InChI

InChI=1S/C16H22N4O3S/c1-17(2)24(22,23)20-11-9-19(10-12-20)16(21)14-5-4-6-15-13(14)7-8-18(15)3/h4-8H,9-12H2,1-3H3

InChI Key

OLQCLVCODXOLSX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C

Origin of Product

United States

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